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Abstract
This document details the seminal synthesis of tert-butyl hypochlorite ((CH₃)₃COCl). While

the first reported synthesis was conducted by F. D. Chattaway and O. G. Backeberg in 1923,

this guide provides a detailed protocol based on the well-established and reliable methods

published in Organic Syntheses. The synthesis involves the reaction of tert-butyl alcohol with

chlorine in an alkaline solution. This guide is intended for researchers, scientists, and

professionals in drug development, providing a comprehensive overview of the experimental

procedure, quantitative data, and a visualization of the reaction pathway.

Introduction
tert-Butyl hypochlorite is a versatile and commercially available reagent used for a variety of

organic transformations, including chlorinations and oxidations. Its first synthesis was reported

by Chattaway and Backeberg in the Journal of the Chemical Society in 1923. The fundamental

and most common method for its preparation, which is highlighted in this guide, involves the

chlorination of tert-butyl alcohol in the presence of a base.[1] This method has been refined

over the years, with detailed and reliable procedures published in Organic Syntheses, a

testament to its significance and utility in the field of chemistry.

Experimental Protocols

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1582176?utm_src=pdf-interest
https://www.benchchem.com/product/b1582176?utm_src=pdf-body
https://www.benchchem.com/product/b1582176?utm_src=pdf-body
http://www.orgsyn.org/demo.aspx?prep=CV4P0125
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582176?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Two primary and reliable methods for the synthesis of tert-butyl hypochlorite are presented

below, both adapted from procedures published in Organic Syntheses.

Method A: Synthesis from tert-Butyl Alcohol and
Chlorine Gas
This procedure is adapted from a method that utilizes the direct reaction of chlorine gas with an

alkaline solution of tert-butyl alcohol.[1]

Materials:

tert-Butyl alcohol (1 mole, 74 g, 96 mL)

Sodium hydroxide (2 moles, 80 g)

Chlorine gas

Water

10% Sodium carbonate solution

Calcium chloride (for drying)

Equipment:

2-L three-necked round-bottomed flask

Mechanical stirrer

Gas inlet tube

Gas outlet tube

Water bath

Separatory funnel

Procedure:
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A solution of 80 g of sodium hydroxide in approximately 500 mL of water is prepared in a 2-L

three-necked round-bottomed flask equipped with a mechanical stirrer, a gas inlet tube

extending nearly to the bottom of the flask, and a gas outlet tube.

The flask is placed in a water bath maintained at 15–20°C.

Once the solution has cooled, 74 g (96 mL, 1 mole) of tert-butyl alcohol is added, followed by

enough water (about 500 mL) to create a homogeneous solution.

With constant stirring, chlorine gas is passed into the mixture. For the first 30 minutes, the

flow rate should be approximately 1 liter per minute. This is followed by an additional 30

minutes at a reduced rate of 0.5–0.6 liters per minute.

After the chlorine addition is complete, the upper oily layer of tert-butyl hypochlorite is

separated using a separatory funnel.

The product is washed with 50-mL portions of a 10% sodium carbonate solution until the

washings are no longer acidic.

Finally, the product is washed four times with an equal volume of water and dried over

calcium chloride.

Method B: Synthesis using Commercial Bleach Solution
This alternative method utilizes a commercial bleach solution (sodium hypochlorite) and is

considered a simpler and safer procedure for laboratory-scale preparations.[2]

Materials:

Commercial household bleach solution (e.g., Clorox, ~5.25% NaOCl), 500 mL

tert-Butyl alcohol (0.39 mole, 37 mL)

Glacial acetic acid (0.43 mole, 24.5 mL)

10% aqueous sodium carbonate solution

Water
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Calcium chloride (for drying)

Equipment:

1-L Erlenmeyer or round-bottomed flask

Mechanical stirrer

Ice bath

1-L separatory funnel

Procedure:

500 mL of commercial household bleach solution is placed in a 1-L flask equipped with a

mechanical stirrer.

The flask is cooled in an ice bath with rapid stirring until the temperature of the solution is

below 10°C.

A solution of 37 mL (0.39 mole) of tert-butyl alcohol and 24.5 mL (0.43 mole) of glacial acetic

acid is added in a single portion to the rapidly stirred bleach solution.

Stirring is continued for approximately 3 minutes.

The entire reaction mixture is then transferred to a 1-L separatory funnel.

The lower aqueous layer is discarded. The upper, oily yellow organic layer is washed first

with 50 mL of 10% aqueous sodium carbonate solution and then with 50 mL of water.

The product is dried over 1 g of calcium chloride and filtered.

Quantitative Data
The following table summarizes the quantitative data for the two described synthetic methods.
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Parameter Method A (Chlorine Gas)
Method B (Bleach
Solution)

Yield 72–99% (78–107 g) 70–80% (29.6–34 g)

Purity
Sufficiently pure for most

purposes
99–100%

Density (d²⁰₂₀) 0.910 g/cm³ Not specified

Refractive Index (n²⁰D) 1.403 Not specified

Reaction Pathway
The overall chemical transformation for the synthesis of tert-butyl hypochlorite from tert-butyl

alcohol and chlorine in the presence of a base is depicted below.

Reactants

Products

tert-Butyl Alcohol
((CH₃)₃COH)

tert-Butyl Hypochlorite
((CH₃)₃COCl)

+ Cl₂
+ Base

Chlorine
(Cl₂)

Base
(e.g., NaOH)

Byproducts
(NaCl + H₂O)

Click to download full resolution via product page

Caption: Synthesis of tert-Butyl Hypochlorite.

Experimental Workflow
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The general experimental workflow for the synthesis and purification of tert-butyl hypochlorite
is outlined in the following diagram.

Start: Prepare Reactants

Reaction:
Chlorination of tert-Butyl Alcohol

Phase Separation:
Isolate Crude Product

Washing:
Remove Acidic Impurities and Byproducts

Drying:
Remove Water with CaCl₂

End: Pure tert-Butyl Hypochlorite

Click to download full resolution via product page

Caption: General Experimental Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. Organic Syntheses Procedure [orgsyn.org]

2. Organic Syntheses Procedure [orgsyn.org]

To cite this document: BenchChem. [The First Synthesis of tert-Butyl Hypochlorite: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1582176#who-first-synthesized-tert-butyl-
hypochlorite]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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